Product packaging for DMTr-4'-Me-U-CED-TBDMS phosphoramidite(Cat. No.:)

DMTr-4'-Me-U-CED-TBDMS phosphoramidite

Cat. No.: B12420396
M. Wt: 875.1 g/mol
InChI Key: NIYRAQCEFDECKU-QGVVCJOWSA-N
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Description

Significance of Chemical Modifications in Nucleic Acid Research

Chemical modifications to nucleic acids, such as DNA and RNA, are pivotal for expanding their functional capabilities and therapeutic potential. nih.gov In their natural state, nucleic acids can be rapidly degraded by cellular enzymes called nucleases, which limits their utility as drugs. amerigoscientific.com Chemical modifications can significantly enhance resistance to these enzymes, thereby increasing the stability and lifespan of oligonucleotide therapeutics within the body. amerigoscientific.comoup.com

Beyond improving stability, these alterations can enhance the binding affinity of an oligonucleotide to its target sequence, leading to more potent effects. oup.com Modifications are also employed to modulate the immune response to foreign nucleic acids and to facilitate cellular uptake. nih.gov In the realm of basic research, modified nucleic acids serve as powerful tools for probing the structure, dynamics, and function of RNA and DNA. nih.govamerigoscientific.com The development of therapeutic strategies like antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), which can specifically modulate gene expression, has been heavily reliant on these chemical innovations. amerigoscientific.com

Principles of the Phosphoramidite (B1245037) Method in Chemical Oligonucleotide Synthesis

The chemical synthesis of oligonucleotides is predominantly achieved through the phosphoramidite method, a highly efficient and automatable process developed in the 1980s. sigmaaldrich.comtwistbioscience.com This technique is based on solid-phase synthesis, where the growing oligonucleotide chain is attached to a solid support, typically a controlled-pore glass bead. springernature.comwikipedia.org The synthesis proceeds in the 3' to 5' direction, which is the opposite of biological nucleic acid synthesis. sigmaaldrich.comwikipedia.org

The process involves a four-step cycle for the addition of each nucleoside building block, known as a phosphoramidite: sigmaaldrich.combiosearchtech.com

Detritylation (or Deblocking): The cycle begins with the removal of an acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the support-bound nucleoside. sigmaaldrich.comtwistbioscience.com This exposes a reactive hydroxyl group for the next step.

Coupling: The next phosphoramidite monomer, activated by a catalyst such as tetrazole, is added. Its 3'-phosphoramidite moiety reacts with the free 5'-hydroxyl group of the growing chain, forming a phosphite (B83602) triester linkage. sigmaaldrich.comwikipedia.org This step is highly efficient, but not perfect.

Capping: To prevent the formation of incomplete sequences (known as (n-1) shortmers), any unreacted 5'-hydroxyl groups are permanently blocked by acetylation in a step called capping. wikipedia.org

Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphotriester by treatment with an oxidizing agent, typically an iodine solution. sigmaaldrich.com

This four-step cycle is repeated until the desired sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the phosphate (B84403) backbone and nucleobases are removed. springernature.com

Overview of Ribose Sugar Modifications in RNA Chemistry

Modifications at the 2'-position of the ribose are among the most common and well-studied. For example, the addition of a 2'-O-methyl (2'-OMe) or 2'-fluoro (2'-F) group can increase the thermal stability of an RNA duplex and confer significant resistance to nuclease degradation. oup.comacs.org These modifications tend to favor an A-form helical structure, which is characteristic of RNA duplexes. researchgate.net

More recently, modifications at the 4'-position of the ribose sugar have been explored. These alterations can have profound effects on nuclease resistance and thermal stability. nih.gov Studies combining 2'- and 4'-modifications have revealed synergistic effects, leading to oligonucleotides with highly desirable properties for therapeutic applications. nih.gov The stereochemistry of the 4'-substituent is crucial; for instance, research has shown that the 4'α-epimer of a 4'-C-methyl modification can increase nuclease stability while having only a minimal impact on the thermal stability of the duplex. nih.gov

Contextualizing DMTr-4'-Me-U-CED-TBDMS Phosphoramidite as a Building Block for Modified RNA

The compound This compound is a specialized chemical building block designed for use in the phosphoramidite synthesis method to introduce a specific modification into an RNA strand. targetmol.commedchemexpress.com Each part of its name denotes a specific chemical component essential for its function in automated synthesis:

DMTr (4,4'-Dimethoxytrityl): This is a bulky protecting group attached to the 5'-hydroxyl of the uridine (B1682114) sugar. twistbioscience.com It prevents unwanted reactions at this position during the coupling step and is removed by a weak acid at the beginning of each synthesis cycle. sigmaaldrich.com

4'-Me-U (4'-methyl-uridine): This indicates the core nucleoside is uridine that has been modified with a methyl group at the 4'-position of its ribose sugar. This modification is intended to confer specific structural and stability properties to the final oligonucleotide. nih.gov

TBDMS (tert-butyldimethylsilyl): This is a protecting group attached to the 2'-hydroxyl group of the ribose sugar. The 2'-hydroxyl is characteristic of RNA and must be protected during synthesis to prevent side reactions.

CED (2-cyanoethyl-N,N-diisopropyl) phosphoramidite: This is the reactive moiety at the 3'-position. The diisopropylamino group is displaced by the 5'-hydroxyl of the growing oligonucleotide chain during the coupling reaction, while the cyanoethyl group protects the phosphate backbone and is removed during the final deprotection steps. sigmaaldrich.com

In essence, this compound is a reagent that enables the site-specific incorporation of a 4'-methyl-uridine nucleotide into a custom-synthesized RNA oligonucleotide, making it a valuable tool for research into RNA structure and the development of RNA-based therapeutics. targetmol.commedchemexpress.com

Data Tables

Table 1: Properties of this compound

PropertyDescription
Full Name 5'-O-(4,4'-Dimethoxytrityl)-4'-C-methyl-2'-O-(tert-butyldimethylsilyl)-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Synonyms DMTr-4'-Methyluridine-CED-TBDMS phosphoramidite medchemexpress.com
Primary Function A phosphoramidite building block for the solid-phase chemical synthesis of modified RNA oligonucleotides. targetmol.commedchemexpress.com
Application Used in research for RNA therapeutics, RNA aptamers, and for elucidating RNA structure and function. targetmol.commedchemexpress.com
Key Modification Introduces a 4'-methyl modification onto the ribose sugar of a uridine nucleotide within a synthetic RNA sequence. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C46H63N4O9PSi B12420396 DMTr-4'-Me-U-CED-TBDMS phosphoramidite

Properties

Molecular Formula

C46H63N4O9PSi

Molecular Weight

875.1 g/mol

IUPAC Name

3-[[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

InChI

InChI=1S/C46H63N4O9PSi/c1-32(2)50(33(3)4)60(56-30-16-28-47)58-41-40(59-61(11,12)44(5,6)7)42(49-29-27-39(51)48-43(49)52)57-45(41,8)31-55-46(34-17-14-13-15-18-34,35-19-23-37(53-9)24-20-35)36-21-25-38(54-10)26-22-36/h13-15,17-27,29,32-33,40-42H,16,30-31H2,1-12H3,(H,48,51,52)/t40-,41+,42-,45-,60?/m1/s1

InChI Key

NIYRAQCEFDECKU-QGVVCJOWSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H]([C@@H](O[C@]1(C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Dmtr 4 Me U Ced Tbdms Phosphoramidite

Precursor Nucleoside Synthesis: Chemical Derivatization of 4'-Methyluridine

The foundation of the target phosphoramidite (B1245037) is the 4'-methyluridine nucleoside. Its synthesis requires precise control over stereochemistry and the strategic use of protecting groups to ensure that subsequent reactions occur at the desired positions.

Strategies for Stereoselective Introduction of the 4'-Methyl Group

The introduction of a methyl group at the 4'-position of the ribose sugar is a non-trivial synthetic challenge that requires stereoselective control to yield the desired isomer. Several synthetic strategies can be employed to achieve this modification. One common approach starts from a suitable carbohydrate precursor, such as D-glucose or D-ribose. nih.govelsevierpure.com

A key intermediate, a 4-C-methyl-D-ribofuranose derivative, can be prepared from D-glucose through a series of reactions involving regioselective protection of hydroxyl groups and subsequent chemical manipulation to introduce the methyl group. nih.gov Another strategy involves the synthesis of a 4-C-methyl-D-ribose derivative which can then be glycosylated with a silylated uracil (B121893) base to form the desired 4'-C-methyluridine. nih.gov

More advanced methods for creating stereocenters at the 4'-position have been reported for related analogs, and their principles are applicable here. These can include:

Aldol (B89426) Condensation: A strategy involving the oxidation of the 5'-hydroxyl group to an aldehyde, followed by an aldol condensation, can be used to introduce a carbon substituent at the 4' position. researchgate.net

Nucleophilic Substitution: Stereoselective nucleophilic substitution of a suitable leaving group at the 4'-position, such as a benzoyloxy group, with an organometallic methylating agent can also yield the desired product. researchgate.net

Michael Addition: For certain precursors, a seleno-Michael reaction has been used as a key step to form the 4'-substituted sugar ring, demonstrating another route for stereoselective synthesis. elsevierpure.com

These methods often require careful optimization of reaction conditions and catalysts to achieve high stereoselectivity, ensuring that the methyl group is introduced with the correct spatial orientation relative to the other substituents on the furanose ring. researchgate.netresearchgate.net

Regioselective Protection of Hydroxyl Functionalities

Once the 4'-methyluridine precursor is obtained, the hydroxyl groups at the 2', 3', and 5' positions of the ribose sugar must be selectively protected to direct the subsequent reactions of phosphoramidite synthesis. The inherent differences in the reactivity of these hydroxyl groups—a primary hydroxyl at the 5' position and secondary hydroxyls at the 2' and 3' positions—form the basis for their regioselective protection. nih.gov

The primary 5'-hydroxyl group is sterically less hindered and therefore more reactive towards bulky protecting group reagents. nih.gov This allows for its selective protection in the presence of the secondary 2'- and 3'-hydroxyls. The subsequent differentiation between the 2'- and 3'-hydroxyls is more challenging but can be achieved through methods that exploit subtle conformational or electronic differences, or through the use of specialized catalytic systems. nih.gov For instance, catalyst-controlled site-selective silylation can favor protection of either the 2'- or 3'-hydroxyl by simply changing the enantiomer of the catalyst used. nih.gov

Table 1: Common Protecting Groups for Nucleoside Hydroxyls

Hydroxyl Position Protecting Group Abbreviation Key Features
5'-OH 4,4'-Dimethoxytrityl DMTr Bulky, acid-labile group; allows for monitoring of coupling efficiency. umich.eduumich.eduwikipedia.org
5'-OH Methoxytrityl MMT Acid-labile. wikipedia.org
2'-OH / 3'-OH tert-Butyldimethylsilyl TBDMS Silyl (B83357) ether, stable to acidic conditions of DMTr removal, removed by fluoride (B91410) ions. wikipedia.orgglenresearch.com
2'-OH / 3'-OH Triisopropylsilyl TIPS A bulkier silyl ether providing different stability and deprotection kinetics. wikipedia.org
2'-OH / 3'-OH Acetal groups (e.g., MTHP) MTHP Cleaved under mild aqueous acidic conditions. glenresearch.com

Phosphoramidite Formation: Conversion of 4'-Methyluridine Nucleoside to DMTr-4'-Me-U-CED-TBDMS Phosphoramidite

With the 4'-methyluridine precursor in hand, a three-step process is undertaken to convert it into the final phosphoramidite, ready for oligonucleotide synthesis. This involves the sequential protection of the 5'- and 2'-hydroxyl groups, followed by phosphitylation of the 3'-hydroxyl group.

5'-Hydroxyl Group Protection with Dimethoxytrityl (DMTr)

The first step in derivatizing the precursor nucleoside is the protection of the 5'-hydroxyl group. The 4,4'-dimethoxytrityl (DMTr) group is the standard choice for this purpose in automated oligonucleotide synthesis. umich.eduumich.edu The reaction is typically carried out by treating the base-protected 4'-methyluridine with 4,4'-dimethoxytrityl chloride (DMTr-Cl) in the presence of a base like pyridine. nih.gov

Due to the greater reactivity of the primary 5'-hydroxyl compared to the secondary 2'- and 3'-hydroxyls, this reaction proceeds with high regioselectivity and yield. umich.edu The DMTr group serves two crucial functions: it prevents the 5'-hydroxyl from participating in the coupling reaction during chain elongation and provides a convenient spectroscopic handle (a brightly colored cation upon acidic removal) to monitor the efficiency of each coupling cycle during automated synthesis. umich.edusigmaaldrich.comyoutube.com

2'-Hydroxyl Group Protection with Tert-butyldimethylsilyl (TBDMS)

Following the 5'-DMTr protection, the 2'-hydroxyl group must be protected. This is a critical step for RNA synthesis to prevent branching and chain cleavage during subsequent steps. The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for the 2'-hydroxyl. glenresearch.comnih.gov It is introduced by reacting the 5'-O-DMTr-4'-methyluridine with tert-butyldimethylsilyl chloride (TBDMS-Cl).

The TBDMS group is chosen for its stability under the mildly acidic conditions required to remove the 5'-DMTr group during each cycle of oligonucleotide synthesis. glenresearch.com However, it can be reliably removed at the end of the synthesis using a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). glenresearch.com Careful control of the reaction conditions is necessary to avoid migration of the silyl group from the 2' to the 3' position. glenresearch.com The steric bulk of the TBDMS group also influences the efficiency of the subsequent coupling reaction, sometimes necessitating the use of more potent activators like 5-(benzylmercapto)-1H-tetrazole to achieve high coupling yields. researchgate.net

Phosphitylation with Cyanoethyl Diisopropyl Chlorophosphoramidite Reagents

The final step is the introduction of the phosphoramidite moiety at the 3'-hydroxyl position. This is achieved through a phosphitylation reaction. The fully protected nucleoside (5'-O-DMTr, 2'-O-TBDMS-4'-methyluridine) is reacted with 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). nih.goventegris.comsigmaaldrich.com

This reaction converts the free 3'-hydroxyl into a reactive phosphoramidite, which is the key functional group for forming the internucleotide phosphodiester bond during solid-phase synthesis. sigmaaldrich.comwikipedia.org The resulting P(III) species is relatively stable for storage but is readily activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), during the coupling step of oligonucleotide synthesis. nih.gov The cyanoethyl group on the phosphorus serves as a protecting group for the phosphate (B84403) backbone, which is removed at the end of the synthesis. sigmaaldrich.com The successful completion of this step yields the target molecule, this compound. nih.gov

Table 2: Reagents for Phosphoramidite Formation from Precursor Nucleoside

Step Reaction Key Reagent(s) Purpose
1 5'-Hydroxyl Protection 4,4'-Dimethoxytrityl chloride (DMTr-Cl), Pyridine To selectively protect the primary 5'-OH group. nih.gov
2 2'-Hydroxyl Protection tert-Butyldimethylsilyl chloride (TBDMS-Cl) To protect the 2'-OH group during synthesis; removable with fluoride. glenresearch.com
3 3'-Phosphitylation 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA To install the reactive phosphoramidite moiety at the 3'-OH position. nih.govsigmaaldrich.com

Optimization of Synthetic Pathways and Process Development for Scale-Up

The successful transition from laboratory-scale synthesis to large-scale industrial production of this compound necessitates a thorough optimization of the entire synthetic pathway. Key considerations in this process include increasing reaction efficiency, minimizing the use of hazardous or costly reagents, simplifying purification procedures, and ensuring consistent product quality and yield. The development of a robust and scalable process is paramount for meeting the growing demand for modified oligonucleotides in therapeutic applications. nih.gov

The synthesis of the target phosphoramidite can be conceptually broken down into several key stages, each requiring careful optimization for scale-up:

Synthesis of the 4'-C-Methyluridine Nucleoside: The foundational step is the synthesis of the 4'-C-methyluridine precursor. Research into the synthesis of novel 4'-C-methyl-pyrimidine nucleosides has provided routes to this key intermediate. nih.gov Scalable synthesis of this starting material is crucial and often involves multi-step sequences that must be optimized for yield and purity.

Protection of the 5'-Hydroxyl Group: The selective protection of the 5'-hydroxyl group with the dimethoxytrityl (DMTr) group is a standard procedure in nucleoside chemistry. For large-scale operations, optimization focuses on achieving high yields while simplifying the purification of the DMTr-protected intermediate. This may involve adjusting reaction stoichiometry, temperature, and reaction time, as well as developing efficient work-up and crystallization procedures to avoid chromatography.

Protection of the 2'-Hydroxyl Group: The subsequent protection of the 2'-hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group is a critical step that must be highly selective to avoid protection of the 3'-hydroxyl. Optimization of this step involves the careful selection of silylating agents and reaction conditions to maximize the yield of the desired 2'-O-TBDMS isomer.

Phosphitylation of the 3'-Hydroxyl Group: The final step is the phosphitylation of the free 3'-hydroxyl group to introduce the cyanoethyl-N,N-diisopropyl (CED) phosphoramidite moiety. This reaction is highly sensitive to moisture and requires an inert atmosphere. For scale-up, optimization efforts are directed towards the use of efficient and safe phosphitylating reagents and activators. The purification of the final phosphoramidite is particularly challenging due to its lability. Methods such as precipitation and flash chromatography on silica (B1680970) gel are commonly employed, and their scalability is a major focus of process development.

Detailed Research Findings and Process Optimization

While specific process development data for this compound is not extensively published, valuable insights can be drawn from studies on the large-scale synthesis of other modified uridine (B1682114) phosphoramidites, such as 2'-O-AECM-5-methyluridine phosphoramidite. nih.gov These studies highlight key areas for optimization:

Solvent and Reagent Stoichiometry: Minimizing the volume of solvents and the equivalents of expensive or hazardous reagents is a primary goal in process development. For instance, in the phosphitylation step, optimizing the amount of the phosphitylating agent and activator can lead to significant cost savings and reduced waste streams on a large scale.

Reaction Conditions: Temperature, reaction time, and the order of reagent addition are critical parameters that are fine-tuned to maximize product yield and minimize the formation of impurities. For example, controlling the temperature during the phosphitylation reaction can prevent side reactions and degradation of the product.

Purification Strategies: Moving away from traditional column chromatography towards more scalable techniques like crystallization, precipitation, or solvent extraction is a key aspect of process development for phosphoramidites. The choice of solvents for these non-chromatographic purifications is critical to ensure high purity and recovery of the final product.

The following data tables provide representative examples of how reaction parameters can be optimized for key steps in the synthesis of a modified phosphoramidite, based on findings for analogous compounds.

Table 1: Optimization of the Phosphitylation Reaction

This table illustrates a hypothetical optimization of the phosphitylation of a protected 4'-methyluridine nucleoside. The goal is to maximize the conversion to the desired phosphoramidite while minimizing the formation of byproducts.

EntryPhosphitylating Agent (Equivalents)Activator (Equivalents)SolventTemperature (°C)Reaction Time (h)Conversion (%)
11.20.45Acetonitrile (B52724)25485
21.50.45Acetonitrile25295
31.50.6Acetonitrile252>98
41.50.6Dichloromethane25296
51.50.6Acetonitrile0492

This is a representative table based on general phosphoramidite synthesis principles.

Table 2: Scale-Up and Purification of the Final Phosphoramidite

This table demonstrates the impact of scaling up the synthesis and the choice of purification method on the final yield and purity of the phosphoramidite.

Scale (g)Purification MethodYield (%)Purity (by ³¹P NMR)
1Silica Gel Chromatography80>99%
10Silica Gel Chromatography75>99%
10Precipitation8598%
50Precipitation followed by re-slurry82>99%

This is a representative table based on general phosphoramidite synthesis principles.

The data illustrates that while silica gel chromatography can provide very high purity, yields may decrease upon scale-up. Precipitation offers a more scalable alternative, and with further optimization, such as a re-slurry step, both high yield and purity can be achieved.

Incorporation of Dmtr 4 Me U Ced Tbdms Phosphoramidite into Oligonucleotides

Solid-Phase Oligonucleotide Synthesis with Modified Phosphoramidites

The introduction of DMTr-4'-Me-U-CED-TBDMS phosphoramidite (B1245037) into a growing oligonucleotide chain is achieved via the well-established phosphoramidite method on an automated solid-phase synthesizer. beilstein-journals.org This cyclical process involves four main steps: detritylation, coupling, capping, and oxidation. nih.gov However, the presence of bulky protecting groups, such as the tert-Butyldimethylsilyl (TBDMS) group at the 2'-position and the methyl group at the 4'-position, introduces steric hindrance that necessitates adjustments to standard synthesis parameters to ensure efficient incorporation.

Automated Synthesis Cycle Parameters for 4'-Methyluridine Integration

The efficiency of each step in the synthesis cycle is critical to achieving a high yield of the full-length oligonucleotide. For modified phosphoramidites like DMTr-4'-Me-U-CED-TBDMS, the coupling step is particularly sensitive and often requires optimization.

The standard synthesis cycle is adapted to accommodate the steric bulk of the modified monomer. While parameters for the detritylation (removal of the 5'-DMTr group with an acid like trichloroacetic acid), capping (acetylation of unreacted 5'-hydroxyl groups), and oxidation (conversion of the phosphite (B83602) triester to a more stable phosphate (B84403) triester) steps are often similar to standard DNA or RNA synthesis, the coupling step requires significant modification. sigmaaldrich.com

Due to the steric hindrance presented by the 4'-methyl and 2'-O-TBDMS groups, the coupling reaction between the activated phosphoramidite and the free 5'-hydroxyl of the growing chain is slower than for canonical phosphoramidites. glenresearch.com To achieve high coupling efficiency (ideally >97%), the coupling time must be extended. For example, while standard DNA synthesis may use a coupling time of 90 seconds, the synthesis of 2'-O-methyl RNA oligonucleotides often requires a 6-minute coupling time. sigmaaldrich.com For even more sterically demanding monomers, such as a 2'-S-pyrenemethyluridine phosphoramidite, coupling times have been extended to as long as 15 minutes. nih.gov It is therefore inferred that an extended coupling time, likely in the range of 6 to 15 minutes, is necessary for the efficient incorporation of DMTr-4'-Me-U-CED-TBDMS phosphoramidite.

The table below outlines typical synthesis cycle parameters, highlighting the key modification for 4'-Methyluridine integration.

StepReagent/ProcessTypical Duration (Standard DNA)Recommended Duration for 4'-Me-U IntegrationPurpose
1. DetritylationTrichloroacetic Acid (TCA) in Dichloromethane (DCM)~60 seconds~60 secondsRemoves the 5'-DMTr protecting group to expose the 5'-hydroxyl for the next coupling reaction. nih.gov
2. CouplingPhosphoramidite + Activator in Acetonitrile (B52724)~90 seconds6 - 15 minutes Couples the phosphoramidite monomer to the 5'-hydroxyl of the growing oligonucleotide chain. nih.govsigmaaldrich.com
3. CappingAcetic Anhydride and N-Methylimidazole~45 seconds~45 secondsPermanently blocks any unreacted 5'-hydroxyl groups to prevent the formation of deletion sequences. nih.gov
4. OxidationIodine solution in THF/Water/Pyridine~45 seconds~45 secondsOxidizes the unstable phosphite triester linkage to a stable phosphate triester. nih.gov

Role of Activating Reagents in Coupling Efficiency

The choice of activator is paramount for achieving high coupling yields with sterically hindered phosphoramidites. The activator's role is to protonate the diisopropylamino group of the phosphoramidite, converting it into a good leaving group and forming a highly reactive intermediate that can be attacked by the 5'-hydroxyl of the oligonucleotide chain. glenresearch.comnih.gov

For standard DNA synthesis, 1H-tetrazole is a commonly used activator. nih.gov However, its acidity and nucleophilicity may be insufficient to promote rapid and complete coupling of bulky monomers like this compound. glenresearch.com More potent activators have been developed to address this challenge. Research has shown that for sterically demanding modifications, activators that are less acidic but more nucleophilic than tetrazole can significantly improve coupling efficiency. nih.govresearchgate.netnih.gov

4,5-Dicyanoimidazole (B129182) (DCI) has emerged as a superior activator for such challenging couplings. glenresearch.comglenresearch.com DCI is more nucleophilic and can double the rate of coupling compared to tetrazole. glenresearch.comnih.gov Its higher solubility in acetonitrile also allows for higher effective concentrations, further driving the reaction to completion. researchgate.net Studies involving other modified phosphoramidites have demonstrated that DCI provides significantly higher yields of full-length product compared to tetrazole, especially when a minimal excess of the phosphoramidite monomer is used. nih.govglenresearch.com Therefore, DCI is the recommended activator for the incorporation of this compound.

The following table compares common activators used in oligonucleotide synthesis.

ActivatorpKaKey CharacteristicsSuitability for 4'-Me-U Integration
1H-Tetrazole4.8Standard, widely used activator. Limited solubility in acetonitrile (~0.5 M). Acts as both an acid and a nucleophile. glenresearch.comSub-optimal; may lead to lower coupling efficiency and require longer reaction times due to steric hindrance. glenresearch.com
5-Ethylthio-1H-tetrazole (ETT)4.28More acidic than tetrazole, often used for RNA synthesis to overcome the bulk of 2'-silyl protecting groups. glenresearch.comPotentially suitable, but its higher acidity can increase the risk of premature detritylation of the monomer. glenresearch.com
4,5-Dicyanoimidazole (DCI) 5.2 Less acidic but more nucleophilic than tetrazole. Highly soluble in acetonitrile (up to 1.1 M). Doubles the coupling rate compared to tetrazole. glenresearch.comnih.govresearchgate.netHighly Recommended. Its enhanced nucleophilicity and reaction rate make it ideal for overcoming the steric bulk of the 4'-Me and 2'-TBDMS groups, leading to higher coupling yields. nih.govglenresearch.com

Post-Synthetic Processing of 4'-Methyluridine-Modified Oligonucleotides

Following the completion of automated synthesis, the oligonucleotide is covalently attached to the solid support and still bears protecting groups on the phosphate backbone (β-cyanoethyl), the exocyclic amines of the nucleobases (if any), and the 2'-hydroxyl group (TBDMS). nih.govnih.gov A multi-step post-synthetic process is required to cleave the oligonucleotide from the support and remove all protecting groups to yield the final, purified product.

Cleavage from Solid Support and Deprotection Strategies

The deprotection of an oligonucleotide containing a 2'-O-TBDMS group is typically performed in two distinct steps to ensure the integrity of the RNA-like linkages, which are sensitive to premature 2'-hydroxyl deprotection. umich.edu The 4'-methyl group is expected to be stable under these standard deprotection conditions.

Step 1: Base-Mediated Cleavage and Deprotection The first step uses a basic solution to achieve two simultaneous objectives: cleavage of the ester linkage holding the oligonucleotide to the solid support and removal of the β-cyanoethyl groups from the phosphate backbone. nih.gov Common reagents for this step include concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA). beilstein-journals.orgglenresearch.com AMA is often preferred as it can significantly reduce deprotection times. glenresearch.com For oligonucleotides with particularly base-sensitive modifications, milder conditions like potassium carbonate in methanol (B129727) may be employed, though this is often paired with more labile base-protecting groups. nih.gov

Procedure: The solid support is incubated in the basic solution (e.g., AMA 1:1 v/v) at an elevated temperature (e.g., 65 °C) for a short period (e.g., 10-15 minutes). glenresearch.com This releases the oligonucleotide into the solution with the 5'-DMTr group (if "trityl-on" purification is planned) and the 2'-TBDMS groups still intact.

Step 2: Fluoride-Mediated 2'-TBDMS Deprotection The silyl (B83357) ether bond of the TBDMS group is stable to the basic conditions of the first step but can be selectively cleaved using a fluoride (B91410) ion source. wikipedia.orgorganic-chemistry.org This is the critical step for unmasking the 2'-hydroxyl groups.

Procedure: After removal of the basic solution from Step 1, the oligonucleotide is treated with a fluoride reagent. The most common reagent is 1 M tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF). umich.eduorganic-chemistry.org An alternative is triethylamine (B128534) trihydrofluoride (TEA·3HF), which is sometimes considered more reliable. umich.edu The reaction is typically run at room temperature for several hours until complete desilylation is achieved.

Chromatographic and Other Purification Methodologies for Modified Oligonucleotides

After full deprotection, the crude oligonucleotide solution contains the desired full-length product as well as failure sequences (truncated oligonucleotides) and small molecules from the cleavage and deprotection steps. Purification is essential to isolate the target oligonucleotide. High-performance liquid chromatography (HPLC) is the most powerful and widely used technique for this purpose. nih.gov

Reverse-Phase HPLC (RP-HPLC): This is a highly effective method, particularly when the synthesis is performed in "trityl-on" mode, leaving the lipophilic 5'-DMTr group on the full-length product. The separation is based on hydrophobicity; the DMTr-containing full-length sequence is retained much more strongly on the nonpolar stationary phase (e.g., C18) than the "trityl-off" failure sequences, which elute earlier. nih.gov After the full-length product is collected, the DMTr group is removed with a brief acid treatment.

Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on their net negative charge, which is proportional to the number of phosphate groups in the backbone. nih.gov It is very effective at separating the full-length product from shorter failure sequences. However, it can be less effective at resolving sequences of the same length that may have other modifications affecting their charge.

The table below provides a comparison of common purification methodologies.

MethodologyPrinciple of SeparationAdvantagesDisadvantages
Desalting (e.g., Gel Filtration)Size exclusionSimple, fast, and removes small molecule impurities (salts, protecting groups).Does not separate full-length product from failure sequences of similar size. Only suitable for applications where purity is not critical. nih.gov
Reverse-Phase HPLC (RP-HPLC) Hydrophobicity Excellent resolution, especially for "trityl-on" purification which efficiently removes failure sequences. High purity product. nih.govRequires removal of the trityl group post-purification. Resolution can decrease for very long oligonucleotides.
Anion-Exchange HPLC (AEX-HPLC)Charge (Phosphate backbone length)Excellent resolution based on length, allowing for clear separation of n from n-1 sequences. nih.govResolution decreases for longer oligonucleotides (>40 bases). Requires high salt buffers that must be removed via desalting. nih.gov
Polyacrylamide Gel Electrophoresis (PAGE)Size and conformationHigh resolution for long oligonucleotides. Can provide very high purity product.Lower recovery yields, can be time-consuming, and involves extraction from the gel matrix which may introduce impurities.

Structural and Conformational Analysis of 4 Methyluridine Modified Oligonucleotides

Impact of 4'-Methyl Substitution on Ribose Sugar Pucker Conformation

The substitution of a hydrogen atom with a bulkier methyl group at the 4'-position of the ribose ring introduces steric constraints that significantly influence the sugar's conformational equilibrium. This modification restricts the flexibility of the furanose ring, strongly favoring the C3'-endo (North) conformation. This phenomenon is analogous to other modifications that lock the sugar pucker, such as the 2',4'-methylene bridge in Locked Nucleic Acids (LNA), which also rigidly enforces a C3'-endo conformation. glenresearch.comnih.gov By pre-organizing the sugar into an A-form-like geometry, the 4'-methyl modification effectively biases the conformational landscape of the oligonucleotide. This has profound implications for the structure of RNA, where the C3'-endo pucker is the natural and dominant conformation, and can induce A-like structural features when incorporated into DNA strands. Some modified nucleosides, such as 2-thiouridine (B16713), are also known to favor the C3'-endo sugar pucker, contributing to their unique biophysical properties. nih.gov

The precise determination of sugar pucker conformation in modified oligonucleotides relies on high-resolution structural and biophysical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : In solution, NMR is a powerful tool for detailed conformational analysis. mdpi.com The coupling constant between the H1' and H2' protons (³J(H1'-H2')) of the ribose ring is particularly sensitive to the sugar pucker. researchgate.net A small coupling constant (typically < 5 Hz) is indicative of a C3'-endo conformation, while a larger value (typically > 8 Hz) corresponds to a C2'-endo pucker. researchgate.net Multidimensional NMR experiments can provide a complete assignment of proton, carbon, and phosphorus signals, allowing for a comprehensive characterization of the oligonucleotide's structure and dynamics in solution. nih.govnih.gov

X-ray Crystallography : In the solid state, X-ray diffraction of single crystals of modified oligonucleotides provides atomic-resolution three-dimensional structures. nih.govarizona.edu This technique allows for the direct visualization of the sugar pucker and precise measurement of all bond angles and distances within the nucleic acid helix. It is the gold standard for determining the static structure of macromolecules and has been instrumental in understanding how modifications alter nucleic acid architecture. nih.gov

Influence on Nucleic Acid Duplex and Triplex Stability

The conformational rigidity imparted by the 4'-methyluridine modification directly impacts the stability of nucleic acid duplexes and triplexes into which it is incorporated. This stability is a function of both enthalpic and entropic contributions to the free energy of hybridization.

Thermal melting (Tₘ) studies are a standard method for assessing the stability of a nucleic acid duplex. The Tₘ is the temperature at which half of the duplex strands are dissociated. sigmaaldrich.com The incorporation of modified nucleosides can either increase or decrease the Tₘ depending on their effect on stacking interactions, hydrogen bonding, and conformational entropy.

Studies on oligonucleotides containing a closely related 4'-C-(hydroxymethyl)uridine modification have shown that its effect is context-dependent. When hybridized with a complementary DNA strand, the modification leads to a moderate to strong decrease in thermal stability. However, when paired with a complementary RNA strand, only a small decrease in Tₘ is observed. nih.gov This suggests that the C3'-endo preference of the modification is more compatible with the inherent A-form geometry of an RNA:RNA or DNA:RNA duplex. In contrast, other modifications like 2-thiouridine can significantly increase duplex stability, while flexible modifications like Unlocked Nucleic Acid (UNA) are highly destabilizing. nih.govnih.gov

Table 1: Illustrative Thermal Melting (Tₘ) Data for Modified Oligonucleotides This table presents representative data from published studies to illustrate the varying effects of different nucleoside modifications on duplex stability. The ΔTₘ values are approximate changes per modification compared to the corresponding unmodified duplex.

ModificationDuplex TypeApprox. ΔTₘ per modification (°C)Reference
4'-C-(hydroxymethyl)uridineDNA:DNA-4 to -8 nih.gov
4'-C-(hydroxymethyl)uridineDNA:RNA-1 to -2 nih.gov
2-thiouridine (s²U)siRNA (central)+2 to +3 nih.gov
Unlocked Nucleic Acid (UNA)-URNA:RNA-10 to -15 nih.gov

A complete understanding of duplex stability requires the determination of key thermodynamic parameters: the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

Calorimetric Techniques : Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC) are powerful methods for directly measuring the heat changes associated with nucleic acid melting and binding, respectively. nih.gov DSC measures the excess heat capacity as a function of temperature, providing a model-independent determination of ΔH°. nih.gov ITC measures the heat released or absorbed upon the titration of one strand to its complement at a constant temperature, yielding the binding stoichiometry and enthalpy. nih.gov From these measurements, ΔG° and ΔS° can be calculated, providing a complete thermodynamic profile of the hybridization event. biorxiv.org

Higher-Order Structural Implications in RNA Constructs (e.g., Aptamers, Ribozymes)

The ability of the 4'-methyluridine modification to enforce a specific local conformation has significant implications for the structure and function of complex RNA architectures like aptamers and ribozymes.

Aptamers : Aptamers are single-stranded oligonucleotides that fold into specific three-dimensional structures to bind targets with high affinity and specificity. encyclopedia.pubmdpi.com The function of an aptamer is critically dependent on its folded shape. Introducing conformationally constrained nucleotides like 4'-methyluridine can be a powerful strategy to pre-organize regions of the aptamer into a conformation that is favorable for target binding. nih.gov This can enhance binding affinity (lower Kₔ) and also increase the aptamer's resistance to degradation by nucleases, a key property for therapeutic applications. mdpi.comencyclopedia.pub

Ribozymes : Ribozymes are RNA molecules that catalyze specific biochemical reactions. uni-wuerzburg.de Their catalytic activity often depends on precise positioning of functional groups within a highly structured active site. nih.govuni-heidelberg.de In some cases, catalysis requires a specific, often transient, sugar pucker conformation at a critical nucleotide. For example, in the lead-dependent ribozyme, locking a key guanosine (B1672433) residue into the C3'-endo conformation was shown to increase the catalytic rate by 20-fold, suggesting this conformation is essential for the active state. nih.gov The incorporation of 4'-methyluridine, with its strong preference for the C3'-endo pucker, could similarly be used to stabilize the active conformation of a ribozyme, thereby enhancing its catalytic efficiency or providing insights into its mechanism. researchgate.net

Functional Implications and Biological Research Applications of 4 Methyluridine Modified Oligonucleotides

Modulation of Nuclease Resistance and Biostability

A primary challenge for the in vivo application of oligonucleotides is their rapid degradation by nucleases. nih.gov Chemical modifications are essential to improve their metabolic stability and allow them to reach their intended targets. nih.govrsc.org The 4'-methyluridine modification is one such strategy designed to enhance the biostability of oligonucleotides.

The enhanced nuclease resistance of oligonucleotides containing 4'-methyluridine is primarily attributed to steric hindrance. Nucleases, which are enzymes that cleave the phosphodiester bonds of nucleic acids, must bind to the sugar-phosphate backbone to exert their catalytic activity. nih.gov The introduction of a methyl group at the 4' position of the ribose sugar creates a bulky impediment. This steric bulk interferes with the ability of the nuclease's active site to properly accommodate and orient the oligonucleotide backbone for cleavage.

Modifications to the sugar moiety, such as 2'-alkoxy substitutions, have been shown to confer substantial nuclease resistance, with the degree of protection often correlating with the size of the substituent group. nih.gov Similarly, the 4'-methyl group alters the local conformation of the sugar ring, which can further disrupt the precise geometry required for nuclease recognition and catalysis. This combination of steric blocking and conformational alteration provides significant protection against degradation by both endonucleases and exonucleases. idtdna.com

The increased biostability conferred by the 4'-methyluridine modification has been quantified through various in vitro and cell-based assays. These studies typically involve incubating the modified oligonucleotides in biological matrices like serum or in the presence of purified nucleases and then measuring the rate of degradation over time.

For instance, studies on similarly modified oligonucleotides, such as those with 2'-O-methyl (2'OMe) or 2'-fluoro modifications, demonstrate a significant increase in stability against nuclease digestion compared to their unmodified counterparts. idtdna.com Oligonucleotides containing a 5'-homo-2'-methoxy-4'-selenouridine modification also showed increased nuclease stability. nih.gov These assessments confirm that sugar modifications at the 2' and 4' positions are effective strategies for prolonging the half-life of oligonucleotides in biological environments. The primary degradation pathway for antisense oligonucleotides (ASOs) involves breakdown by endonucleases and exonucleases. nih.gov Stability assays using snake venom 3'-exonuclease phosphodiesterase I (PDEI) and mouse serum are common methods to evaluate the resistance of modified oligonucleotides. nih.gov

Modification TypeAssay ConditionObserved Effect on StabilityReference
General 2'-Alkoxy ModificationsIn Vitro Nuclease DigestionIncreased resistance to degradation; protection correlates with substituent size. nih.gov
Phosphorothioate (PS) BondsExonuclease DigestionInclusion of at least 3 PS bonds at 5' and 3' ends inhibits exonuclease degradation. idtdna.com
5'-homo-2'-methoxy-4'-selenouridineNuclease Stability AssayIncreased nuclease stability compared to unmodified oligonucleotides. nih.gov
4'-C-methoxy-2′-O-methyluridine3'-specific exonuclease degradation assayProvides significant stabilization against nuclease degradation. nih.gov

Effects on Nucleic Acid-Protein Interactions and Enzyme Recognition

RNA modifications can significantly alter the chemical properties and structure of the nucleic acid, thereby influencing its interactions with proteins. nih.gov These interactions are critical for nearly all aspects of RNA metabolism, including splicing, transport, translation, and decay.

RNA-binding proteins (RBPs) are a diverse class of proteins that recognize specific sequences or structural motifs within RNA molecules. nih.gov The introduction of a 4'-methyl group on a uridine (B1682114) residue can alter the local RNA structure, which in turn can modulate the binding affinity of RBPs. nih.gov Post-translational modifications on RBPs themselves, such as arginine methylation, also play a role in regulating these interactions. nih.govnih.gov

The 4'-methyluridine modification can have a profound impact on the activity of enzymes that process nucleic acids, such as reverse transcriptase (RT) and RNase H. These enzymes are central to the life cycle of retroviruses and are also important tools in molecular biology.

Reverse Transcriptase: Reverse transcriptase synthesizes DNA from an RNA template. Modifications to the RNA template can interfere with this process. For example, studies using 4-thiouridine (B1664626) (4sU), an analog of uridine, have shown that its incorporation into an RNA transcript can disrupt or block the progression of reverse transcriptase. researchgate.net The bulky 4'-methyl group on 4'-Me-U can act as a steric impediment to the RT enzyme as it traverses the RNA template, potentially causing pausing or dissociation of the enzyme. However, some modified nucleotides, like the 5'-triphosphate of 4-thiothymidine, have been shown to be excellent substrates for HIV-1 reverse transcriptase. nih.gov

RNase H: RNase H is an enzyme that specifically degrades the RNA strand of an RNA/DNA hybrid duplex. researchgate.net This activity is a key mechanism for many antisense oligonucleotides. Modifications within the RNA strand can affect RNase H recognition and cleavage. Sugar modifications, including 2'-O-methylation, are known to inhibit RNase H activity at the site of modification. nih.gov Therefore, placing a 4'-Me-U modification within an RNA strand is expected to render the adjacent phosphodiester bond resistant to RNase H cleavage, a property that can be exploited in the design of therapeutic oligonucleotides to control their mechanism of action.

EnzymeModificationObserved Effect on ActivityReference
Reverse Transcriptase (HIV-1)4-thiouridine (4sU) in RNA templateModification with bulky compounds interferes with and can block reverse transcription. researchgate.net
Reverse Transcriptase (HIV-1)4-thiouridine in tRNA primerSite-specific crosslinking to p66 and p51 subunits of RT, localizing tRNA binding sites. nih.gov
RNase H2'-O-methylation in RNA of RNA/DNA hybridInhibits cleavage at the site of modification. nih.gov
Reverse Transcriptase (HIV-1)4-thiothymidine 5'-triphosphate (4S-TTP)Acts as an excellent substrate, with kinetics similar to natural TTP. nih.gov

Role in Gene Expression Regulation and RNA Biology Research

The properties imparted by 4'-methyluridine modification—namely enhanced stability and altered protein interactions—make it a valuable component in oligonucleotides designed to study and manipulate gene expression. RNA modifications play a crucial role in regulating gene expression by altering RNA structure and modulating interactions with RBPs. nih.govresearchgate.net

In the field of RNA biology, oligonucleotides containing 4'-Me-U can be used as probes to investigate RNA structure, function, and localization. Their enhanced resistance to degradation ensures their persistence in cellular or in vitro systems, allowing for more robust and prolonged experimental outcomes. researchgate.net For example, stabilizing an antisense oligonucleotide or an siRNA with such modifications can lead to more potent and durable silencing of a target gene, providing a clearer understanding of that gene's function. researchgate.net

Furthermore, the ability of 4'-Me-U to alter interactions with RBPs and metabolic enzymes can be harnessed to dissect complex regulatory networks. By strategically placing the modification, researchers can probe the importance of specific protein-RNA interactions for processes like pre-mRNA splicing, mRNA transport, or translation. nih.gov For example, it has been shown that RNA-RNA interactions can be essential for the formation of specific ribonucleoprotein particles, a process that could be modulated by structural changes from modifications. embopress.org The use of modified nucleotides is also being explored in self-amplifying RNAs (saRNA) to potentially increase RNA stability and enhance gene expression for therapeutic applications. researchgate.net

Applications in Antisense Oligonucleotide (ASO) Research Modalities

The development of effective antisense oligonucleotides (ASOs) relies on chemical modifications that enhance their therapeutic properties, including nuclease resistance, binding affinity to target mRNA, and a favorable safety profile. Modifications at the 4'-position of the ribose are of particular interest as this position is in close proximity to the phosphodiester backbone, suggesting a potential to influence the oligonucleotide's stability against enzymatic degradation. nih.govnih.gov

Research into 4'-alkyl uridine modifications has demonstrated their potential in the ASO field. For instance, studies on related 4'-C-substituted analogs, such as 4'-C-hydroxymethyluridine, have shown that while they can increase resistance to 3'-exonucleases, they may also moderately decrease the thermal stability of DNA-RNA duplexes. nih.gov However, the impact on duplex stability is often less pronounced when hybridized to an RNA target, which is the relevant interaction for ASO activity. nih.gov

The 4'-methyl modification, in particular, has been investigated in the context of providing a balance between nuclease resistance and maintaining duplex stability. The presence of a methyl group at the 4' position can sterically hinder the approach of nucleases, thereby prolonging the half-life of the ASO in a biological environment. While extensive data specifically on 4'-methyluridine in ASOs is still emerging, the principles derived from similar 4'-modifications suggest its utility. For example, 4'-C-α-aminoethoxy-2'-O-methyl-uridine has been shown to enhance both thermal stability and nuclease resistance in ASOs. nih.gov These findings support the hypothesis that a compact, non-polar modification like a methyl group at the 4' position could offer advantages in ASO design.

Studies in Small Interfering RNA (siRNA) and MicroRNA (miRNA) Pathways

A key study investigated the synergistic effects of combining 4'-Cα-methyl modification with a 2'-fluoro (2'-F) modification on uridine within an siRNA duplex. nih.gov The research provided detailed findings on thermal stability and nuclease resistance.

Thermal Stability of Modified siRNAs

Table 1: Thermal Melting Temperatures (Tm) of siRNAs Modified with 2'-F-4'-Cα-Me-U
Modification Position (Guide Strand)Tm (°C) per modificationΔTm (°C) vs. Unmodified
Position 278.5-0.5
Position 778.0-1.0
Position 1279.00.0

Data derived from studies on siRNAs containing 2'-F-4'-Cα-methyluridine modifications. nih.gov

Nuclease Resistance

The 4'-methyl modification, especially when combined with a 2'-modification, was shown to significantly enhance the nuclease resistance of the siRNA. This is a critical factor for the in vivo application of siRNAs, as it protects them from rapid degradation by cellular enzymes.

Table 2: Nuclease Resistance of siRNAs Modified with 2'-F-4'-Cα-Me-U
ModificationRelative Resistance to Exonuclease
UnmodifiedLow
2'-F onlyModerate
2'-F, 4'-Cα-Me-UHigh

Data derived from studies on the enzymatic stability of modified siRNAs. nih.gov

Structural modeling of a guide strand containing a 2'-F, 4'-Cα-Me-U modification within the human Argonaute 2 (Ago2) protein, the catalytic core of RISC, suggests that the 4'-methyl group is well-tolerated within the seed region of the guide strand. nih.gov This compatibility is crucial, as modifications in this region can otherwise disrupt the binding to target mRNA and abolish gene silencing activity. The methylation of the 3'-terminal nucleotide of miRNAs and siRNAs in some organisms is a natural mechanism to protect them from uridylation and subsequent degradation, highlighting the biological relevance of such modifications for RNA stability. nih.gov

Research on Modified RNA in Modulating Innate Immune Responses (Academic Mechanisms)

The innate immune system has evolved to recognize foreign nucleic acids, including synthetic RNAs, through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs). The activation of these receptors can trigger an inflammatory response, which can be a significant hurdle in the development of RNA-based therapeutics. Chemical modifications of nucleotides are a key strategy to evade this immune recognition.

Research has shown that modifications to the uridine base or the ribose sugar can significantly reduce the immunostimulatory potential of RNA. nih.gov For example, studies on in vitro transcribed mRNA have demonstrated that the incorporation of modified uridines, such as 5-methoxy-uridine, can lead to a significant reduction in the activation of macrophages, key cells of the innate immune system. nih.govnih.gov This is thought to occur because the modifications sterically hinder the interaction of the RNA with endosomal TLRs, such as TLR7 and TLR8, which are major sensors of single-stranded RNA.

While direct studies on the effect of 4'-methyluridine on innate immune responses are not yet widely published, it can be inferred from the broader understanding of RNA-PRR interactions that this modification is likely to contribute to reduced immunogenicity. The presence of the methyl group on the 4' position of the ribose sugar would alter the conformation of the sugar-phosphate backbone, which could interfere with the binding of the oligonucleotide to TLRs. By reducing the immunostimulatory properties of synthetic oligonucleotides, the 4'-methyluridine modification could play a vital role in the development of safer and more effective RNA therapeutics.

Utility in Structural Probes and Elucidation of RNA Structure-Function Relationships

The introduction of modified nucleotides at specific sites within an RNA molecule serves as a powerful tool for probing its structure and function. capes.gov.brdntb.gov.ua The 4'-methyluridine modification, by virtue of its unique steric and conformational effects, can be used to investigate the intricate relationship between RNA structure and its biological activity.

By systematically replacing native uridines with 4'-methyluridine, researchers can assess the impact of this modification on various aspects of RNA function, such as protein binding, catalytic activity (in the case of ribozymes), and the formation of complex tertiary structures. For example, the disruption or stabilization of a specific interaction upon the introduction of a 4'-methyl group can provide valuable insights into the local structural environment and the functional importance of that particular uridine residue.

Advanced Research Perspectives and Future Directions

Comparative Analysis with Other 4'-Substituted Nucleoside Modifications

The 4'-position of the nucleoside sugar is a critical location for modifications, as substituents here can profoundly influence sugar pucker, which in turn affects helix geometry, binding affinity, and nuclease resistance. The 4'-methyl modification is part of a growing family of 4'-substituted analogues, each conferring a distinct set of properties.

The introduction of a substituent at the 4' position generally enhances enzymatic and acidic stability and can increase lipophilicity, which may improve cell permeability. acs.org A key effect of a 4'-substituent is the steric hindrance it creates with the 3'-OH group, which tends to shift the furanose conformation towards the 3'-endo (North) type, characteristic of A-form RNA helices. acs.orgbiosearchtech.com This pre-organization of the sugar into an RNA-like pucker can lead to stronger binding with complementary RNA targets. biosearchtech.com

In comparison to other modifications, the 4'-methyl group offers a relatively simple, sterically modest alteration. Other 4'-substitutions, such as 4'-C-methoxyethyl (4'-C-MOE) or 4'-C-aminoethoxy (4'-AEo), introduce larger, more flexible, or charged groups. nih.govrsc.org These larger groups can offer enhanced nuclease resistance or provide handles for further conjugation, but may also introduce greater structural perturbations. For example, oligonucleotides containing 4'-C-aminoethoxy-2'-O-methyl-5-propynyl-uridine have shown superior thermal stability and nuclease resistance while efficiently activating RNase H. nih.govrsc.org In contrast, modifications like Locked Nucleic Acid (LNA), which features a 2'-O, 4'-C-methylene bridge, create a rigid C3'-endo conformation, leading to exceptionally high binding affinity but sometimes with altered biological properties. nih.govmdpi.com The 4'-methyl modification provides a balance, enhancing stability and binding affinity without the extreme conformational rigidity of LNA.

ModificationKey Structural FeaturePrimary Effect on Oligonucleotide PropertiesReference
4'-Methyl (4'-Me) Small, hydrophobic alkyl group at the 4'-position.Induces a C3'-endo (North) sugar pucker, increases nuclease resistance and thermal stability. acs.orgnih.gov
2'-O-Methyl (2'-OMe) Methyl ether at the 2'-position.Increases duplex stability and nuclease resistance; maintains an A-form helix. A common second-generation modification. biosearchtech.comgenelink.comgenelink.com
Locked Nucleic Acid (LNA) Methylene bridge between 2'-O and 4'-C."Locks" the sugar in a rigid C3'-endo conformation, leading to very high thermal stability and nuclease resistance. nih.govmdpi.com
4'-C-Aminoethoxy (4'-AEo) Aminoethoxy side chain at the 4'-position.Provides robust nuclease stability and can be combined with other modifications to enhance thermal stability. nih.govrsc.org
2'-O-Methoxyethyl (2'-MOE) Methoxyethyl group at the 2'-position.A second-generation modification that significantly enhances nuclease resistance and binding affinity. biosearchtech.com

Rational Design and Development of Novel 4'-Methyl-Modified Nucleoside Analogues for Enhanced Properties

The rational design of nucleoside analogues is a cornerstone of therapeutic oligonucleotide development. cardiff.ac.uk For 4'-methyl-modified nucleosides, design efforts focus on leveraging the specific properties conferred by the methyl group to achieve desired therapeutic outcomes. The primary goal is to enhance metabolic stability against nucleases and improve binding affinity to target RNA sequences. acs.org

The introduction of the 4'-methyl group is a strategic choice to pre-organize the sugar into the C3'-endo conformation favored in A-form duplexes (like DNA-RNA or RNA-RNA helices). acs.orgbiosearchtech.com This conformational preference reduces the entropic penalty of binding to an RNA target, thereby increasing the thermal stability (Tm) of the resulting duplex. nih.gov

Future design strategies may involve combining the 4'-methyl modification with other beneficial chemical alterations to create synergistic effects. For instance, incorporating modifications on the nucleobase, such as 5-methyl or 5-propynyl groups on pyrimidines, alongside the 4'-methyl sugar modification could further enhance binding affinity and nuclease resistance. nih.gov Another avenue involves the synthesis of diastereomerically pure 4'-methyl analogues to investigate how stereochemistry at the C4' center impacts oligonucleotide structure and function. The development of modular synthetic platforms will be crucial to accelerate the creation and testing of these novel, multi-component analogues. nih.gov

Integration into Complex Nucleic Acid Architectures (e.g., Branched, Cyclic, or Conjugated Oligonucleotides)

While much of the focus has been on linear oligonucleotides, the future of nucleic acid technology is expanding to include more complex architectures such as branched, cyclic, and conjugated structures. nih.govnih.gov These non-linear designs offer unique possibilities, including multivalent targeting, improved cellular uptake, and novel structural scaffolding for nanotechnology applications.

Integrating sterically demanding modifications like 4'-methyl-uridine into these complex architectures presents both opportunities and challenges. In branched or multivalent nucleic acid constructs, the enhanced stability from 4'-Me-U could reinforce the structure and improve the binding of multiple arms to their respective targets. For cyclic oligonucleotides, which already exhibit high nuclease resistance due to the absence of ends, the inclusion of 4'-Me-U could further rigidify the structure and fine-tune its target recognition properties.

However, the conformational constraints imposed by the 4'-methyl group must be carefully considered during the design of these complex molecules. The inherent rigidity could interfere with the desired folding of intricate structures like DNAzymes or aptamers. Therefore, computational modeling and detailed structural analysis will be essential to predict and verify the compatibility of 4'-Me-U within these non-canonical frameworks. The ability to incorporate 4'-Me-U using standard phosphoramidite (B1245037) chemistry facilitates its inclusion in automated synthesis protocols used for creating these complex molecules. aragen.comwikipedia.org

Emerging Methodologies in Modified Oligonucleotide Synthesis and Characterization

The foundation of incorporating modified nucleosides like 4'-Me-U is phosphoramidite chemistry, the gold standard for automated solid-phase oligonucleotide synthesis. aragen.comrsc.org However, the field is continuously evolving, with emerging methodologies promising greater efficiency, scalability, and cost-effectiveness. bccresearch.com

Advanced synthesis technologies, including microarray-based and ink-jet printing methods, allow for the high-throughput synthesis of thousands of unique oligonucleotide sequences in parallel. rsc.orgresearchgate.net These platforms can be adapted for use with modified phosphoramidites like DMTr-4'-Me-U-CED-TBDMS phosphoramidite, enabling large-scale screening of modified sequences for optimal activity.

Enzymatic synthesis methods are also emerging as a powerful alternative or complement to chemical synthesis. researchgate.nettechnologynetworks.com While currently more established for natural nucleotides, the development of engineered polymerases capable of incorporating modified nucleotides like 4'-Me-U could revolutionize the production of long, highly modified oligonucleotides.

Furthermore, advancements in purification and characterization techniques are critical. Mass spectrometry and advanced HPLC methods are essential for verifying the successful incorporation and purity of modified oligonucleotides. As oligonucleotides become more complex, these analytical tools will be indispensable for quality control. nih.gov

Broader Impact on Fundamental Nucleic Acid Chemistry and Chemical Biology Research Tools

The development and application of specific chemical modifications like 4'-methyl-uridine have a profound impact beyond therapeutic development, contributing significantly to our fundamental understanding of nucleic acid chemistry and providing powerful tools for chemical biology. nih.govwikipedia.orggesundheitsindustrie-bw.de

By introducing a defined, localized structural change, the 4'-methyl group serves as a chemical probe to dissect the relationship between sugar conformation and nucleic acid function. nih.gov Oligonucleotides containing 4'-Me-U can be used to study the structural requirements of protein-nucleic acid recognition, the mechanisms of enzymatic processing of DNA and RNA, and the principles of nucleic acid folding and stability. For example, studying how the conformationally constrained 4'-Me-U affects the activity of enzymes like RNase H provides insight into the enzyme's mechanism of action. nih.gov

In chemical biology, these modified oligonucleotides are valuable tools for regulating gene expression with high specificity, probing cellular pathways, and constructing novel biomaterials and biosensors. nih.govnih.gov The enhanced stability and predictable structural effects of the 4'-methyl modification make it an attractive component for building robust DNA nanostructures or developing aptamers with improved in vivo stability. The continued exploration of such modifications expands the chemical toolbox available to researchers, enabling the manipulation and study of biological systems with increasing precision. nih.govwikipedia.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.